N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Spectroscopy : Research has been conducted on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound . The synthesis process involves N-alkylated benzimidazole 2-carboxaldehyde, achieved through several steps starting from o-phenylenediamine. The molecular structures and charge distributions of these compounds have been studied using methods like X-ray diffraction and the B3LYP/6–31 G(d, p) method (Almansour et al., 2016).
Chemoselectivity in Cycloaddition Reactions : Studies on the chemoselectivity of cyclic compounds in 1,3-dipolar cycloaddition reactions have been carried out, which is relevant for understanding the reactivity of complex molecules like the one (Azzouzi et al., 2005).
Applications in Drug Development
Chronic Renal Disease Agents : There has been research on the synthesis of compounds for treating chronic renal diseases, which includes molecules structurally similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide (Ikemoto et al., 2000).
Photophysical Properties : Research into the photophysical properties of related compounds, such as dimethyl oxazapolycyclic skeletons, may provide insights into potential applications in fields like materials science and photodynamic therapy (Petrovskii et al., 2017).
Kinase Inhibitors : The benzoxazepine core, closely related to the compound , is a key component in several kinase inhibitors, indicating potential applications in cancer therapy and other diseases related to kinase activity (Naganathan et al., 2015).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-23-18-12-17(9-10-19(18)27-14-21(3,4)20(23)24)22-28(25,26)13-16-8-6-7-15(2)11-16/h6-12,22H,5,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJLTUYFPVKFQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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